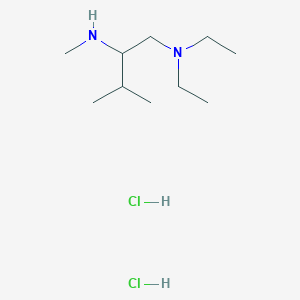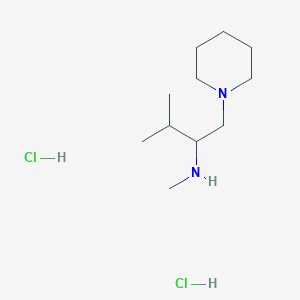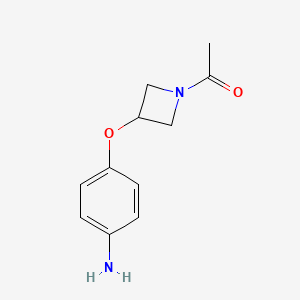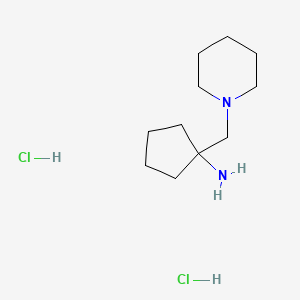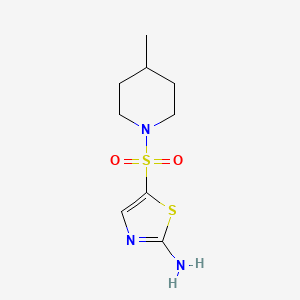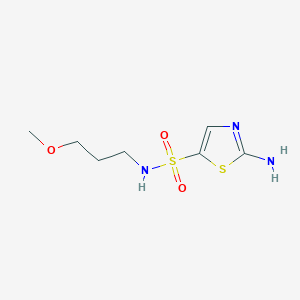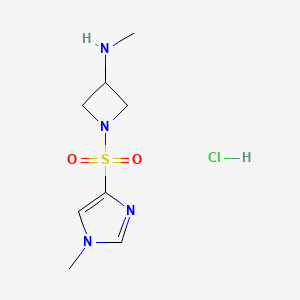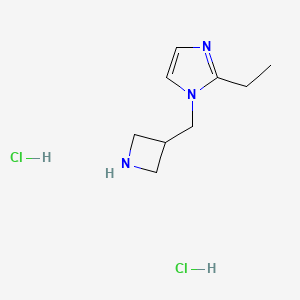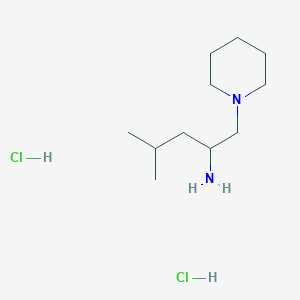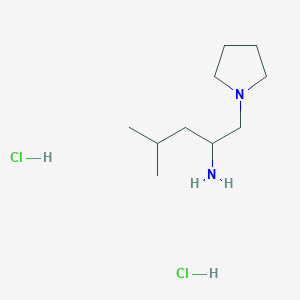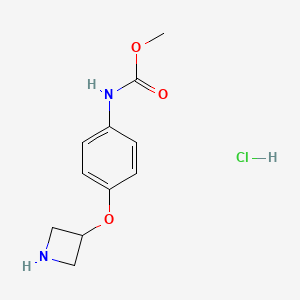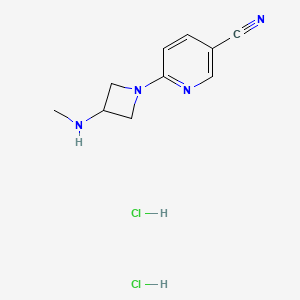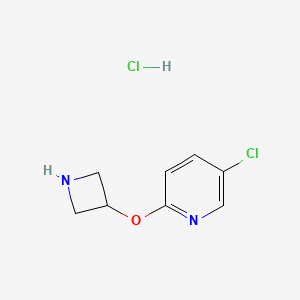
2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride
Overview
Description
“2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” is a chemical compound that contains an azetidine ring and a pyridine ring. The azetidine ring is a four-membered cyclic amine, and the pyridine ring is a six-membered ring with one nitrogen atom. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ether linkage. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated azetidine nitrogen .
Chemical Reactions Analysis
The azetidine ring is known to participate in various chemical reactions. For instance, it can undergo ring-opening reactions under acidic or basic conditions. The pyridine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .
Scientific Research Applications
Azetidine Derivatives in Organic Synthesis
Azetidines, including 2-(azetidin-3-yloxy) derivatives, serve as versatile intermediates in organic synthesis. They react with electrophiles and nucleophiles, leading to the formation of various cyclic and acyclic products such as amides, alkenes, amines, piperidines, pyrrolidines, and pyrroles. The synthesis of azetidines often involves starting from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes, with reduction of β-lactams providing a direct route to azetidines. These processes highlight the utility of azetidines in constructing complex molecules and heterocycles, important in pharmaceutical chemistry and material science (Singh, D’hooghe, & Kimpe, 2008).
Medicinal Chemistry Applications
Azetidine derivatives have shown promise in various therapeutic areas. Specific azetidinones have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancing) activities, with some showing significant potency. These findings indicate the potential of azetidine scaffolds in developing new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016). Additionally, certain pyridine derivatives, including those related to 2-(azetidin-3-yloxy)-5-chloropyridine, have been synthesized for their antifungal properties, further underscoring the role of azetidine derivatives in antimicrobial research (Rajput, Sharma, & Yashovardhan, 2011).
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-chloropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCKNFNHAXBZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



